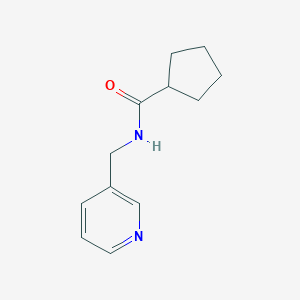![molecular formula C22H18N4O2 B258835 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone](/img/structure/B258835.png)
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is a chemical compound that belongs to the family of pyrazolopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. Additionally, this compound has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that this compound may act as a DNA intercalator, thereby inhibiting DNA replication and transcription.
Biochemical and Physiological Effects:
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone has been shown to modulate various biochemical and physiological processes. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is its potential as a lead compound for the development of novel anticancer drugs. However, there are also some limitations associated with this compound. For instance, its poor solubility in water makes it difficult to administer in vivo. Additionally, its toxicity and side effects need to be further evaluated before it can be considered for clinical use.
Zukünftige Richtungen
There are several future directions that can be explored with regards to 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone. One potential direction is the optimization of its structure to improve its solubility and bioavailability. Another direction is the evaluation of its efficacy in combination with other anticancer drugs. Additionally, the potential of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases can also be explored.
Conclusion:
In conclusion, 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone is a promising compound with potential applications in medicinal chemistry, drug discovery, and material science. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a valuable lead compound for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action, evaluate its toxicity and side effects, and optimize its structure for clinical use.
Synthesemethoden
The synthesis of 1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone involves the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid with 4,6-dichloro-2-(propylthio)pyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-hydroxyphenylacetic acid to obtain the final product.
Eigenschaften
Produktname |
1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone |
|---|---|
Molekularformel |
C22H18N4O2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-[4-[6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C22H18N4O2/c1-15-12-20(18-6-4-3-5-7-18)26(25-15)21-13-22(24-14-23-21)28-19-10-8-17(9-11-19)16(2)27/h3-14H,1-2H3 |
InChI-Schlüssel |
ASKZRWCLZLEHDC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=C(C=C4)C(=O)C |
Kanonische SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=C(C=C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)




![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)
![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
![2-Methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B258772.png)
![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)

![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
